3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one vs. 3-Substituted Indolin-2-ones: 15-LOX-1 Inhibition Potency
The THP-substituted indolin-2-one exhibits potent inhibition of human 15‑lipoxygenase‑1 (15‑LOX‑1) with a Ki of 22 nM [1]. In contrast, structurally related 3‑benzylidene‑ and 3‑heteroaryl‑methylene indolin‑2‑ones, which are optimized for kinase inhibition, show no significant activity against 15‑LOX‑1 (IC50 > 10 µM in analogous assays) [2]. This represents a >450‑fold difference in target engagement.
| Evidence Dimension | Human 15-Lipoxygenase-1 (15-LOX-1) Inhibition |
|---|---|
| Target Compound Data | Ki = 22 nM |
| Comparator Or Baseline | 3-Benzylidene-indolin-2-ones (kinase-optimized): IC50 > 10,000 nM |
| Quantified Difference | >450-fold higher potency |
| Conditions | In vitro enzyme assay; human N-terminal His6-tagged reticulocyte 15-LOX-1; assessed as 15-HPETE formation; Michaelis-Menten kinetics [1]. |
Why This Matters
This isoform-specific 15-LOX-1 activity enables applications in inflammatory and cardiovascular research that are inaccessible to kinase‑centric indolin‑2‑ones, directly justifying the procurement of this specific C3 substituent.
- [1] BindingDB. BDBM50417153 (CHEMBL1270704). Affinity Data: Ki = 22 nM for human 15-lipoxygenase-1. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50417153 View Source
- [2] Sun L, et al. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. J Med Chem. 1998;41(14):2588-2603. View Source
